molecular formula C18H18ClN5O B6218486 5-(2-chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 577987-71-4

5-(2-chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B6218486
CAS RN: 577987-71-4
M. Wt: 355.8
InChI Key:
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Description

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These are important heterocyclic scaffolds known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can be influenced by the formation of either hydrogen bonds (HBs) or halogen bonds (XBs). For example, 2-Chloride and bromide derivatives favor HBs, promoting the formation of bent-shaped conformers .


Chemical Reactions Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .

Mechanism of Action

The mechanism of action can vary depending on the specific substitutions on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. Some derivatives have shown microtubule activity and potential efficacy in treating diseases like Human African Trypanosomiasis .

Future Directions

The future directions for this class of compounds could include further exploration of their pharmacological activities and the development of more efficient synthesis methods. The potential applications in treating various diseases make these compounds an interesting area for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2-chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine' involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde to form a Schiff base, which is then reacted with guanidine nitrate to form the desired product.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-methoxybenzaldehyde", "guanidine nitrate" ], "Reaction": [ "Step 1: React 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in ethanol to form a Schiff base.", "Step 2: Add guanidine nitrate to the reaction mixture and heat at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with cold ethanol and dry under vacuum to obtain the desired product." ] }

CAS RN

577987-71-4

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8

Purity

0

Origin of Product

United States

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